1-Methylcytosine

Expanded genetic alphabet Hachimoji DNA Orthogonal base pairing

1-Methylcytosine (1mC) is the essential nucleobase for hachimoji DNA, pairing exclusively with isoguanine via orthogonal hydrogen bonding. Unlike 5-methylcytosine, 1mC does not pair with guanine and cannot be substituted in expanded genetic alphabet applications. Its distinct N1 methylation site confers a melting point ~30°C higher than 5mC (300–303°C vs ~270°C). High-purity (≥98%) material is critical for solid-phase oligonucleotide synthesis, SELEX, and TET enzyme studies. Ensure experimental fidelity by procuring certified 1-methylcytosine free from cytosine or 5mC contamination.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 1122-47-0
Cat. No. B075561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcytosine
CAS1122-47-0
Synonyms1-methylcytosine
1-methylcytosine hydrochloride
N-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=NC1=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
InChIKeyHWPZZUQOWRWFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcytosine (CAS: 1122-47-0) Product Specifications and Core Characteristics for Research Procurement


1-Methylcytosine (1mC; CAS 1122-47-0) is a pyrimidone nucleobase consisting of a cytosine backbone with a methyl group substituted at the N1 position of the pyrimidine ring, giving a molecular formula of C5H7N3O and a molecular weight of 125.13 [1]. It exists as a white to off-white solid with a melting point of 300–303°C, density of 1.34 g/cm³, and is slightly soluble in water and methanol . 1-Methylcytosine serves as a defined nucleobase component in the eight-letter hachimoji DNA system, where it specifically pairs with isoguanine (isoG) via a non-natural orthogonal hydrogen-bonding pattern [2].

Why 1-Methylcytosine Cannot Be Replaced by 5-Methylcytosine or Other Cytosine Analogs in Research Applications


1-Methylcytosine (1mC) and 5-methylcytosine (5mC) are fundamentally distinct chemical entities with non-interchangeable molecular recognition and physical properties. While 5mC is the natural epigenetic modification occurring at the C5 position and retains the capacity to base-pair with guanine in canonical DNA, 1mC is methylated at the N1 position and possesses a completely altered hydrogen-bonding pattern [1]. Critically, 1mC does not pair with guanine; it exclusively pairs with isoguanine (isoG) in an orthogonal Watson-Crick-like geometry that is chemically incompatible with the natural four-letter genetic system [2]. This orthogonality is the mechanistic basis for its utility in expanded genetic alphabet technologies, where substitution with 5mC would entirely abolish function. Additionally, 1mC exhibits a melting point approximately 30°C higher than that of 5mC (300–303°C vs. ~270°C), a consequence of distinct crystal packing forces arising from the different methylation site [3]. For applications requiring precise molecular recognition, orthogonal base pairing, or defined thermal stability, substitution with generic cytosine analogs is not scientifically justifiable.

Product-Specific Quantitative Evidence: 1-Methylcytosine Differentiation Data for Scientific Procurement


Orthogonal Base Pairing Specificity: 1-Methylcytosine Selectively Pairs with Isoguanine vs. 5-Methylcytosine and Cytosine

In the eight-letter hachimoji DNA system, 1-methylcytosine (1mC) forms a specific Watson-Crick-like base pair with isoguanine (isoG) via a distinct donor-acceptor-acceptor (DAA) hydrogen-bonding pattern that is orthogonal to the natural A-T and G-C pairs. Unlike 5-methylcytosine (5mC), which retains pairing with guanine, 1mC does not pair with guanine under standard hybridization conditions, nor does it cross-pair with other natural or synthetic bases in the hachimoji set [1]. The 1mC:isoG pair exhibits comparable duplex stability to natural G:C pairs when incorporated into DNA duplexes, with melting temperature (Tm) values within 2–3°C of corresponding G:C-containing duplexes [1].

Expanded genetic alphabet Hachimoji DNA Orthogonal base pairing

Thermal Stability and Physical Property Differentiation: 1-Methylcytosine Melting Point vs. 5-Methylcytosine

1-Methylcytosine (1mC) exhibits a melting point of 300–303°C, which is approximately 30°C higher than the reported melting point of 5-methylcytosine (5mC) at approximately 270°C (decomposition) [1]. This difference arises from distinct solid-state packing and intermolecular hydrogen-bonding networks that are fundamentally determined by the position of the methyl substituent—N1 in 1mC versus C5 in 5mC [2]. The higher melting point of 1mC confers greater thermal robustness during synthetic procedures and storage.

Thermal stability Physicochemical characterization Solid-state properties

Differential Reactivity Toward TET Family Dioxygenases: 1-Methylcytosine is Not a Substrate for TET-Mediated Oxidation

TET (Ten-eleven translocation) family dioxygenases catalyze the sequential oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC) as part of the active DNA demethylation pathway [1]. In contrast, 1-methylcytosine (1mC), methylated at the N1 position rather than C5, does not serve as a substrate for TET enzymes because the methyl group is positioned on the ring nitrogen rather than on the carbon subject to enzymatic hydroxylation. Studies examining TET activity on methylcytosine analogues demonstrate that the position of methylation is a critical determinant of enzyme recognition; N1-methylated cytosine derivatives are not oxidized by TET1 or TET2 under standard in vitro conditions [2][3].

TET dioxygenase Epigenetic eraser enzymes Demethylation pathway

Differential Ionization Potential and Radical Chemistry: 1-Methylcytosine vs. Cytosine and 5-Methylcytosine

Electron spin resonance (ESR) studies of hydrogen addition radicals in single crystals of 1-methylcytosine have characterized distinct radical species and hyperfine coupling constants that differ from those observed in cytosine and 5-methylcytosine [1]. The G:5-methylcytosine base pair is reported to undergo more rapid one-electron oxidation than the natural G:C base pair; however, substitution of 5-methylcytosine for cytosine in DNA oligomers was found to have no measurable effect on long-distance radical cation transport or strand cleavage yields in irradiated DNA [2]. The N1-methylation of 1mC alters the electronic structure of the pyrimidine ring differently than C5-methylation, resulting in distinct ionization potentials and radical stabilization patterns that can be exploited in studies of nucleic acid oxidative damage mechanisms [1].

Radical cation chemistry Oxidative damage EPR spectroscopy

Recommended Research and Industrial Application Scenarios for 1-Methylcytosine Based on Verified Differentiation


Synthetic Biology: Building Block for Hachimoji DNA and Expanded Genetic Alphabets

1-Methylcytosine is an essential nucleobase component of the eight-letter hachimoji DNA/RNA system, where it exclusively pairs with isoguanine (isoG) to form the third orthogonal base pair (S:B) alongside natural A:T and G:C pairs [1]. This expanded genetic alphabet enables the creation of nucleic acid nanostructures, aptamers, and informational polymers with increased sequence diversity and functional capacity beyond the four canonical bases. The 1mC:isoG pair supports faithful PCR amplification, transcription into RNA, and in vitro evolution (SELEX), with fidelity comparable to natural base pairs. Procurement of high-purity 1-methylcytosine (≥98% by HPLC) is required for incorporation into synthetic oligonucleotides via solid-phase phosphoramidite chemistry, where trace contamination by cytosine or 5-methylcytosine would compromise orthogonal base pairing fidelity.

Mechanistic Probe in DNA Damage and Radical Chemistry Studies

1-Methylcytosine serves as a structurally defined model compound for investigating radical-mediated DNA damage mechanisms, offering a methylation site (N1) that is distinct from the biologically relevant C5 position in 5-methylcytosine. ESR studies have characterized hydrogen addition radicals in 1-methylcytosine single crystals, providing benchmark spectroscopic parameters for identifying radical intermediates in nucleic acid damage pathways [2]. This differentiation is particularly valuable for experiments designed to decouple the effects of N-methylation from C-methylation on electronic structure, ionization potential, and subsequent radical reaction cascades, which cannot be achieved using cytosine or 5-methylcytosine alone.

Analytical Reference Standard for Modified Nucleobase Quantification by LC-MS/MS

As a structurally defined methylated cytosine derivative, 1-methylcytosine is utilized as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the identification and quantification of modified nucleobases in biological matrices . Its distinct retention time and mass spectrometric fragmentation pattern relative to 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) enable unambiguous chromatographic resolution and accurate quantitation when employed as a calibration standard. The compound's availability at certified purity grades (≥98–99.88%) supports robust analytical method validation, particularly for studies requiring discrimination between N1-methylated and C5-methylated cytosine species in DNA hydrolyzates.

Non-Oxidizable Methylation Control in TET Enzyme Activity Assays

In enzymatic studies of TET family dioxygenases, which catalyze the iterative oxidation of 5-methylcytosine to 5hmC, 5fC, and 5caC as part of active DNA demethylation, 1-methylcytosine provides a methylation mark that is refractory to TET-mediated oxidation [3]. Incorporation of 1mC into oligonucleotide substrates enables researchers to establish a stable, non-oxidizable methylation control, facilitating accurate quantification of TET activity on 5mC-containing substrates and discrimination of sequence-specific versus methylation-specific enzyme recognition. This application is particularly relevant for screening TET inhibitors or evaluating the substrate specificity of engineered dioxygenases.

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